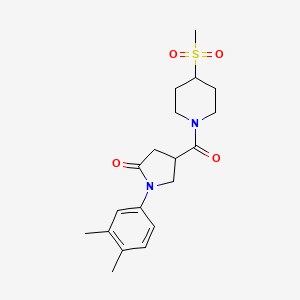

1-(3,4-Dimethylphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one

Description

1-(3,4-Dimethylphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,4-dimethylphenyl substituent at the 1-position and a 4-(methylsulfonyl)piperidine-1-carbonyl group at the 4-position of the pyrrolidinone ring. The methylsulfonyl group is a strong electron-withdrawing moiety, which enhances polarity and may influence binding interactions in biological systems. Its molecular formula is C₂₂H₂₆N₂O₃S, with a molecular weight of 398.5184 g/mol .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(4-methylsulfonylpiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-13-4-5-16(10-14(13)2)21-12-15(11-18(21)22)19(23)20-8-6-17(7-9-20)26(3,24)25/h4-5,10,15,17H,6-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQYBUNXYAQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic derivative that incorporates a piperidine ring, a pyrrolidinone moiety, and a methylsulfonyl group. This structure suggests potential biological activities, particularly in pharmacological applications. The compound's design aims to enhance its interaction with biological targets, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Anticancer Properties : Several studies have highlighted the anticancer potential of piperidine derivatives. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways .

- Enzyme Inhibition : The methylsulfonyl group is known for enhancing enzyme inhibitory activity. Compounds containing piperidine have shown effectiveness against acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and managing urea cycle disorders .

- Antibacterial Activity : The compound's structure suggests possible antibacterial properties, which are common among piperidine derivatives. This activity can be attributed to the ability of such compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Experimental Data

- Anticancer Studies : A study evaluating the cytotoxic effects of various piperidine derivatives demonstrated that compounds similar to the target compound exhibited significant cytotoxicity against several cancer cell lines. For instance, a derivative showed an IC50 value of approximately 5 µM against FaDu hypopharyngeal tumor cells, indicating strong potential for further development in cancer therapy .

- Enzyme Inhibition : In vitro assays assessing AChE inhibition revealed that certain piperidine derivatives had IC50 values ranging from 0.63 µM to 6.28 µM. These values suggest that the target compound may possess comparable or superior inhibitory activity against AChE compared to established inhibitors .

- Antibacterial Activity : A recent investigation into the antibacterial properties of piperidine derivatives found that some exhibited potent activity against resistant strains of bacteria, with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Comparative Biological Activity Table

| Activity Type | Compound Example | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Piperidine Derivative A | 5 µM | |

| Enzyme Inhibition (AChE) | Piperidine Derivative B | 0.63 - 6.28 µM | |

| Antibacterial | Piperidine Derivative C | < 10 µg/mL |

The biological activities of the target compound are likely mediated through several mechanisms:

- Receptor Interaction : The piperidine moiety may facilitate binding to specific receptors involved in cancer progression and neurological functions.

- Enzyme Modulation : The methylsulfonyl group enhances interactions with enzymes like AChE, potentially leading to increased therapeutic efficacy.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of pharmacological activities that make it a candidate for further research. Below are the key applications identified in recent studies:

Central Nervous System Disorders

Research indicates that compounds with similar structural motifs can interact with neurotransmitter systems, including dopamine and serotonin receptors, making them potential candidates for treating conditions such as depression and anxiety.

Case Study: Dopamine Receptor Modulation

A study demonstrated that derivatives of this compound could act as allosteric modulators of dopamine receptors, enhancing dopaminergic signaling in models of Parkinson's disease .

Anticancer Activity

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored.

Case Study: Enzyme Inhibition in Cancer Cells

In vitro studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer progression. The inhibition led to reduced proliferation of various cancer cell lines .

Antimicrobial Properties

The presence of the piperidine and pyrrolidine rings suggests potential antimicrobial activity.

Research Findings: Antibacterial Activity

Compounds structurally related to this compound have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:

- Methylsulfonyl Group : Enhances solubility and bioavailability.

- Dimethylphenyl Moiety : Contributes to receptor binding affinity, particularly in CNS applications.

Comparison with Similar Compounds

Substituent Modifications on the Piperidine Ring

BJ01355 (1-(3,4-Dimethylphenyl)-4-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one) Key Difference: Replaces the methylsulfonyl group with a thiophen-3-yloxy substituent. This may alter solubility and binding affinity. Molecular Weight: 398.5184 g/mol (identical to the target compound) .

1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one Key Difference: Features a 4-nitrophenylpiperazine group instead of methylsulfonyl-piperidine. The piperazine linker adds flexibility and hydrogen-bonding capacity. Molecular Weight: 408.45 g/mol .

Aromatic Ring Modifications

4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

- Key Difference : Substitutes 3,4-dimethylphenyl with 3-(methylsulfanyl)phenyl and adds a dihydroindole carbonyl group.

- Impact : The methylsulfanyl (thioether) group is less polar than methylsulfonyl, reducing solubility but enhancing lipophilicity. The dihydroindole moiety may confer rigidity and influence steric interactions.

- Molecular Weight : 352.45 g/mol .

1-(2-Isopropyl-5-methylcyclohexyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one Key Difference: Replaces the aromatic 3,4-dimethylphenyl with a cyclohexyl group. However, this compound is flagged for restricted use in fragrances/flavors due to safety concerns .

Table 1: Key Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Polarity | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₂₂H₂₆N₂O₃S | 398.52 | 4-(Methylsulfonyl)piperidine | High | Enhanced solubility, H-bonding |

| BJ01355 | C₂₂H₂₆N₂O₃S | 398.52 | 4-(Thiophen-3-yloxy)piperidine | Moderate | Aromatic interactions |

| 1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | C₂₂H₂₄N₄O₄ | 408.45 | 4-Nitrophenylpiperazine | Very High | Reactivity, metabolic liability |

| 4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one | C₂₀H₂₀N₂O₂S | 352.45 | 3-(Methylsulfanyl)phenyl | Low | Lipophilicity, steric hindrance |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3,4-Dimethylphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrrolidin-2-one ring via cyclization reactions, such as the condensation of amines with carbonyl precursors (e.g., using methods analogous to 4-aminoantipyrine derivatization ).

Piperidine Modification : Introduce the 4-(methylsulfonyl)piperidine moiety via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine derivatives using methylsulfonyl chloride under basic conditions .

Coupling Steps : Link the 3,4-dimethylphenyl group to the pyrrolidinone core using cross-coupling catalysts (e.g., palladium-mediated Suzuki coupling) .

Key Considerations : Monitor reaction purity via HPLC (as described in buffer preparation and mobile phase optimization ), and validate intermediates using spectroscopic techniques (IR, NMR, mass spectrometry) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Standard analytical workflows include:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, as demonstrated for structurally related pyrrolidin-2-one derivatives .

- Solubility Profiling : Test solubility in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) under controlled pH conditions .

- Spectroscopic Confirmation : Use H/C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm) .

Data Interpretation : Compare results with computational predictions (e.g., PubChem-derived InChI/SMILES data ) to resolve discrepancies.

Advanced: How can structural modifications influence the compound’s biological activity, and what design strategies optimize target engagement?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Analysis :

Modification Site Example Change Observed Impact Reference Piperidine sulfonyl group Replacement with acetyl Reduced kinase inhibition 3,4-Dimethylphenyl group Substitution with fluorophenyl Enhanced metabolic stability -

Design Strategies :

- Introduce electron-withdrawing groups (e.g., -SOCH) to improve binding affinity to hydrophobic enzyme pockets .

- Optimize steric bulk at the pyrrolidinone nitrogen to reduce off-target effects .

Validation : Use molecular docking simulations and in vitro assays (e.g., enzyme inhibition assays) to prioritize candidates .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?

Methodological Answer:

Assay Standardization :

- Control variables such as buffer pH (e.g., sodium acetate buffer at pH 4.6 ), temperature, and cell passage number.

Data Normalization :

- Use reference standards (e.g., internal controls like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl] derivatives ) to calibrate inter-lab variability.

Mechanistic Studies :

- Perform competitive binding assays or radioligand displacement to confirm target specificity .

Case Study : Inconsistent IC values for piperidine-containing analogs were resolved by identifying differential solubility in assay media .

Advanced: What safety protocols are critical when handling this compound in exploratory research?

Methodological Answer:

- Exposure Mitigation :

- Use fume hoods for synthesis steps involving volatile reagents (e.g., methylsulfonyl chloride) .

- Wear nitrile gloves and goggles to prevent skin/eye contact; immediate rinsing with water is required if exposed .

- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste, as improper disposal may lead to environmental persistence .

- Training : Complete safety exams (e.g., 100% score on chemical hygiene exams ) before advanced experimental work.

Basic: What in vitro models are suitable for initial pharmacological profiling?

Methodological Answer:

- Cell-Based Assays :

- Use HEK293 or CHO-K1 cells transfected with target receptors (e.g., GPCRs or kinases) to measure cAMP or phosphorylation levels .

- Enzyme Inhibition : Screen against recombinant enzymes (e.g., COX-2 or PDE4) using fluorogenic substrates .

- Dose-Response Curves : Employ 8-point dilution series (0.1 nM–100 µM) to calculate EC/IC values .

Advanced: How can computational methods accelerate the optimization of this compound for CNS penetration?

Methodological Answer:

- Blood-Brain Barrier (BBB) Prediction :

- Use QSAR models to predict logP (optimal range: 2–5) and polar surface area (<90 Ų) .

- Metabolic Stability :

- Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) with docking software (e.g., AutoDock Vina) to identify metabolically labile sites .

- Validation : Compare in silico results with in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.